2-(2-Bromo-6-nitrophenyl)acetic Acid

Beschreibung

Contextualization within Halogenated Nitroaromatic Carboxylic Acids

2-(2-Bromo-6-nitrophenyl)acetic acid belongs to the broader class of halogenated nitroaromatic carboxylic acids. This family of compounds is distinguished by the presence of one or more halogen atoms and a nitro group attached to an aromatic ring that also bears a carboxylic acid functional group. The interplay between the electron-withdrawing nature of the nitro group and the halogen atom, and the acidic properties of the carboxylic acid, creates a unique electronic environment on the aromatic ring. This electronic arrangement influences the molecule's reactivity, particularly in nucleophilic aromatic substitution and cyclization reactions. The presence of these functional groups provides multiple reaction sites, allowing for diverse chemical transformations.

Significance as a Research Scaffold and Intermediate in Organic Chemistry and Pharmaceutical Development

In the fields of organic chemistry and pharmaceutical development, compounds like this compound are highly valued as research scaffolds and synthetic intermediates. pyglifesciences.com A research scaffold refers to a core molecular structure upon which a variety of chemical modifications can be made to generate a library of new compounds. The bromo and nitro groups, along with the carboxylic acid moiety, serve as handles for introducing further chemical diversity.

For instance, the nitro group can be readily reduced to an amine, which can then participate in a wide range of amide bond-forming reactions or serve as a precursor for the construction of nitrogen-containing heterocyclic rings. wikipedia.org The bromine atom can be utilized in cross-coupling reactions, such as the Suzuki or Heck reactions, to form new carbon-carbon bonds. The carboxylic acid group itself can be converted into esters, amides, or other derivatives. This versatility makes this compound a valuable starting material for the synthesis of complex target molecules, including those with potential biological activity. Pharmaceutical intermediates are crucial in the multi-step synthesis of active pharmaceutical ingredients (APIs). pyglifesciences.com

Overview of Prior Research Trajectories on Related Nitro-Substituted Phenylacetic Acid Derivatives

Research on nitro-substituted phenylacetic acid derivatives has historically been a fruitful area of investigation in organic and medicinal chemistry. A notable example is 2-nitrophenylacetic acid, which has been extensively studied as a precursor for the synthesis of various heterocyclic compounds. wikipedia.org The reduction of the nitro group to an aniline (B41778), followed by intramolecular cyclization, is a common strategy for the synthesis of lactams. wikipedia.org Furthermore, derivatives of 2-nitrophenylacetic acids have been employed in the total synthesis of natural products. wikipedia.org For example, 2-nitrophenylacetic acid is a known precursor to (-)-phaitanthrin D, a molecule with clinical utility. wikipedia.org The general reactivity patterns observed for these related compounds provide a strong indication of the potential synthetic utility of this compound. The presence of the additional bromine atom in the 2-position is expected to further influence the regioselectivity of its reactions and offer additional points for molecular modification.

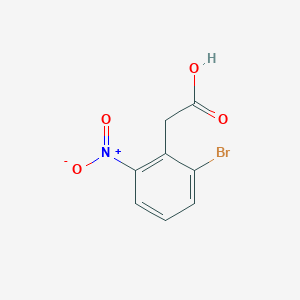

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-bromo-6-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-6-2-1-3-7(10(13)14)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWAAWMXRXSOPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618340 | |

| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-74-5 | |

| Record name | (2-Bromo-6-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-(2-Bromo-6-nitrophenyl)acetic Acid

The creation of this compound is not a trivial single-step process but rather requires a carefully planned sequence of reactions, often referred to as a multi-step synthesis. libretexts.orglibretexts.org The logic of such syntheses involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. youtube.com

Multi-Step Organic Synthesis Approaches

The synthesis of this specific molecule typically begins with a simpler aromatic precursor, such as a substituted toluene, which then undergoes a series of functional group interconversions. A common strategy involves the synthesis of the key intermediate, 2-bromo-6-nitrotoluene (B1266184), which then serves as the direct precursor to the final product. guidechem.com

One documented pathway to obtain 2-bromo-6-nitrotoluene starts from 2-methyl-3-nitroaniline (B147196). chemicalbook.com This process includes:

Diazotization of the amino group on 2-methyl-3-nitroaniline using sodium nitrite (B80452) and a strong acid like hydrobromic acid.

A Sandmeyer reaction , where the resulting diazonium salt is treated with cuprous bromide to replace the diazonium group with a bromine atom, yielding 1-bromo-2-methyl-3-nitrobenzene. chemicalbook.com

Benzylic Bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) to form 1-bromo-2-(bromomethyl)-3-nitrobenzene. chemicalbook.com

Once the precursor 2-bromo-6-nitrotoluene or its derivatives are obtained, the final step is the introduction of the acetic acid moiety. This can be achieved through methods such as the hydrolysis of a corresponding benzyl (B1604629) cyanide derivative or via carboxylation of an organometallic intermediate. google.comgoogle.com

Strategic Use of Precursors and Starting Materials

The choice of starting material is critical for an efficient synthesis. Various precursors can be strategically employed to construct the target molecule.

| Precursor | Initial Synthetic Step(s) |

| Halogenated Nitrotoluenes | The most direct precursors are compounds like 2-bromo-6-nitrotoluene or 2-chloro-6-nitrotoluene (B1664060). sciencemadness.orgcdnsciencepub.com The methyl group is then converted into the acetic acid side chain. For example, 2-chloro-6-nitrotoluene can be used in reactions with metallic sodium and carbon dioxide to form the final product. google.com |

| Dibromonitrobenzenes | Starting with a compound like p-dibromobenzene, nitration can be performed to yield 2,5-dibromonitrobenzene. patsnap.com This can then undergo substitution reactions to introduce the necessary functional groups, although this route is less direct for the 2-bromo-6-nitro isomer. |

| 2-Bromophenol | This precursor can undergo nitration to form 2-bromo-6-nitrophenol. Subsequent steps would be required to convert the hydroxyl group into the acetic acid side chain, representing a more complex synthetic challenge. |

Reaction Conditions and Reagents (e.g., Metal Sodium, Carbon Dioxide, Specific Solvents)

A notable method for converting a halogenated nitrotoluene to the corresponding phenylacetic acid involves the use of elemental sodium and carbon dioxide. google.com Although detailed for the analogous 4-bromo-2-nitrophenylacetic acid, the principles are applicable. The process involves:

Reaction of a starting material, such as 2-chloro-4-bromo-6-nitrotoluene, with metal sodium in an organic solvent. This forms a sodium salt intermediate.

The reaction mixture is heated, causing a rearrangement to form a more stable benzyl sodium intermediate.

This intermediate is then reacted with carbon dioxide (either gaseous or solid) to form the sodium salt of the phenylacetic acid.

Finally, acidification with a dilute mineral acid (e.g., HCl or H₂SO₄) yields the desired this compound. google.com

The choice of solvent is crucial for this reaction, with various options being utilized to optimize conditions and yield. google.com

| Starting Material Example | Solvent | Initial Temp. | Rearrangement Temp. | Carboxylation Temp. | Yield |

|---|---|---|---|---|---|

| 2-chloro-4-bromo-6-nitrotoluene | Cyclohexane | 0°C | 40°C | 45°C | 96.4% |

| Mixture including 2-chloro-4-bromo-6-nitrotoluene | Tetrahydrofuran (THF) | 20°C | 100°C | 25°C | 97.0% |

| 2-chloro-4-bromo-6-nitrotoluene | Benzene (B151609) | 20°C | 80°C | 25°C | 93.4% |

| 3-chloro-4-bromo-2-nitrotoluene | Heptane | 20°C | 80°C | 25°C | 93.7% |

Approaches for Related Nitrophenylacetic Acid Derivatives

The synthesis of related nitrophenylacetic acid derivatives often employs similar strategies, with bromination reactions being a key tool for introducing bromine atoms onto the aromatic ring or at benzylic positions.

Bromination Reactions with Halogenating Agents (e.g., Bromine, N-Bromosuccinimide) in Acetic Acid

The introduction of a bromine atom can be achieved using various reagents and conditions, depending on the desired position of bromination.

N-Bromosuccinimide (NBS): NBS is a versatile reagent primarily used for radical-initiated bromination at allylic and benzylic positions. masterorganicchemistry.com In the synthesis of bromonitrotoluenes, NBS, often used with a radical initiator, effectively brominates the methyl group, converting it to a bromomethyl group, which is a key step toward forming the acetic acid side chain. chemicalbook.comorganic-chemistry.org NBS is often preferred over liquid bromine for its ease of handling and its ability to provide a low, constant concentration of Br₂, which can favor substitution over addition to any double bonds. masterorganicchemistry.commanac-inc.co.jp

Bromine in Acetic Acid: For the bromination of the aromatic ring itself, a common method involves using molecular bromine (Br₂) in a solvent such as glacial acetic acid . jcsp.org.pkoup.comyoutube.com This reaction is a classic example of electrophilic aromatic substitution. The reactivity of the aromatic ring dictates the reaction conditions. Highly activated rings (e.g., phenols, anilines) can be brominated readily, sometimes without a catalyst, while deactivated rings may require harsher conditions or the use of a Lewis acid catalyst. jcsp.org.pkyoutube.com The use of acetic acid as a solvent is well-established for these types of transformations. nih.govgoogle.com

Nitration Techniques and Reagents

The introduction of a nitro group onto the aromatic ring is a critical step in the synthesis of this compound and its analogs. The regioselectivity of this electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the phenyl ring.

Mixed Acid Nitration: A prevalent method for the nitration of aromatic compounds is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. For instance, in the synthesis of related compounds like 4-bromo-2-nitrotoluene, a precursor to 4-bromo-2-nitrophenylacetic acid, mixed acid nitration of 4-bromotoluene (B49008) is a key step. rsc.org Similarly, the nitration of p-nitrobenzyl cyanide to p-nitrophenylacetic acid is achieved by heating with a mixture of sulfuric acid and water. orgsyn.org The conditions for these reactions, including temperature and reaction time, are crucial for controlling the extent of nitration and minimizing the formation of byproducts.

Milder Nitrating Conditions: In some cases, the harsh conditions of mixed acid nitration can lead to undesired side reactions or decomposition of the starting material. Milder nitrating agents and conditions have been developed to address these issues. One such example is the use of acetyl nitrate, which can be generated in situ from nitric acid and acetic anhydride. google.com This reagent is generally less aggressive than the nitronium ion generated in mixed acid and can offer improved selectivity. Another approach involves performing nitrations in an aqueous phase without a co-acid, which presents a more environmentally benign and safer alternative to traditional methods. frontiersin.org

The choice of nitrating agent and conditions depends on the specific substrate and the desired outcome. The following table summarizes some common nitration reagents and their typical applications.

| Nitrating Reagent | Typical Conditions | Application |

| Mixed Acid (HNO₃/H₂SO₄) | 0-100 °C | General nitration of aromatic compounds |

| Nitric Acid in Acetic Anhydride | Low temperatures | Milder nitration, useful for sensitive substrates |

| Aqueous Nitric Acid | Room temperature or with activation (ultrasound, microwave) | "Green" alternative to mixed acid nitration |

Nucleophilic Substitution Reactions in Synthesis

The presence of both a bromine atom and a nitro group on the aromatic ring of this compound makes it a substrate for nucleophilic substitution reactions. The electron-withdrawing nature of the nitro group, particularly when positioned ortho or para to a leaving group, activates the aromatic ring towards nucleophilic attack.

In the context of this compound, the bromine atom can serve as a leaving group in nucleophilic aromatic substitution (SNAAr) reactions. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can displace the bromide. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the presence of the electron-withdrawing nitro group. The kinetics and mechanism of such reactions are influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring. eurekaselect.com

While specific examples of nucleophilic substitution on this compound are not extensively documented in readily available literature, the principles of SNAAr are well-established and would apply to this molecule. Such reactions would provide a pathway to a diverse range of derivatives with modified substitution at the 2-position.

Rearrangement and Ring Closure Strategies (e.g., to Form Oxindoles)

A significant application of this compound and its derivatives is in the synthesis of heterocyclic compounds, most notably oxindoles. Oxindoles are a class of compounds with a wide range of biological activities. wikipedia.org The synthesis of oxindoles from derivatives of this compound typically involves an intramolecular cyclization.

A powerful method for this transformation is the palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides. nih.gov In a similar vein, derivatives of this compound, such as the corresponding amides, can undergo intramolecular cyclization to form substituted oxindoles. This process often involves the formation of a carbon-nitrogen bond. For instance, a palladium-catalyzed reaction can be employed to facilitate the cyclization of 2-bromoarylamides. wikipedia.org The mechanism of such reactions can involve oxidative addition of the aryl bromide to a low-valent palladium species, followed by intramolecular carbopalladation or amination.

The general strategy involves the conversion of the carboxylic acid group of this compound into an amide, followed by cyclization. The nitro group can then be reduced to an amino group, which can participate in further chemical transformations. This ring closure strategy provides a versatile route to a variety of substituted oxindoles.

Advanced Synthetic Techniques

Applications of Multicomponent Reactions (MCRs) utilizing Convertible Isocyanides

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly notable for their ability to generate a high degree of molecular diversity. mdpi.comnih.gov

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. mdpi.com The Ugi reaction is a four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, which yields an α-acylamino amide. nih.govnih.gov

Convertible isocyanides are a class of isocyanides that contain a functional group that can be transformed into another functional group after the MCR. researchgate.net This adds another layer of diversity to the products of MCRs. For example, an isocyanide containing a masked carboxylic acid or amine function can be used in a Ugi reaction, and the resulting product can then be unmasked to reveal the desired functionality. rsc.org 3-Substituted 2-isocyanopyridines have been reported as versatile convertible isocyanides in Ugi four-component reactions, where the resulting amide products can be cleaved under the action of a zinc catalyst. cam.ac.uk

While direct applications of MCRs with convertible isocyanides to this compound are not prominently reported, the principle can be readily extended. The carboxylic acid functionality of this compound makes it a suitable component for both Passerini and Ugi reactions. By employing a convertible isocyanide in such a reaction, a diverse library of complex molecules containing the 2-bromo-6-nitrophenyl scaffold could be generated.

Diversity-Oriented Synthesis (DOS) Strategies

Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at the efficient production of a library of structurally diverse small molecules. nih.gov This approach is particularly valuable in drug discovery and chemical biology for the exploration of new chemical space and the identification of novel bioactive compounds.

The this compound scaffold can serve as a starting point for DOS. For example, the synthesis of spiro-oxindole-based 2,5-dihydropyrroles has been achieved through a diversity-oriented, three-component cycloaddition reaction. rsc.org This demonstrates how a core structure can be elaborated in a divergent manner to generate a library of related but structurally distinct molecules.

A DOS strategy involving this compound could involve a series of branching reaction pathways. For example, the carboxylic acid could be converted into a variety of functional groups (esters, amides, etc.), and the aromatic ring could be subjected to various substitution reactions. The resulting intermediates could then undergo different ring-closing reactions to produce a diverse collection of heterocyclic scaffolds.

Solvent-Free Reaction Conditions in Analogous Syntheses

The development of solvent-free or "green" reaction conditions is a major focus in modern organic chemistry, driven by the need for more sustainable and environmentally friendly processes. In the context of the synthesis of this compound and its analogs, solvent-free conditions can be applied to key steps such as nitration.

Recent research has demonstrated the feasibility of chemo- and regioselective nitration of aromatic compounds in an aqueous phase without the need for a co-acid. frontiersin.org These reactions can be promoted by non-traditional activation methods such as ultrasonic irradiation or microwave heating. While not specifically reported for 2-bromophenylacetic acid, this approach offers a promising green alternative to traditional nitration methods.

Furthermore, mechanochemistry, which involves conducting reactions in the solid state with mechanical grinding, has been successfully applied to multicomponent reactions like the Passerini reaction. This solvent-free method can lead to high yields in short reaction times, offering a practical and environmentally friendly way to synthesize complex molecules.

Functional Group Interconversions and Derivatization

The strategic modification of the nitro and carboxylic acid groups of this compound is a key aspect of its synthetic utility. These transformations allow for the introduction of new functionalities and the construction of more complex molecular architectures.

Reduction of the Nitro Group to Amino Functionality

The conversion of the nitro group in this compound to an amino group is a pivotal transformation, yielding 2-(2-Amino-6-bromophenyl)acetic acid. This reaction is significant as it changes a strongly electron-withdrawing group to a strongly electron-donating and basic group, profoundly altering the chemical nature of the aromatic ring. masterorganicchemistry.com A variety of reducing agents can be employed for this purpose, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of metals in acidic media. masterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. commonorganicchemistry.com Reagents such as hydrogen gas with a palladium-on-carbon (Pd/C) catalyst are highly effective. commonorganicchemistry.com However, care must be taken as this method can sometimes lead to the reduction of other functional groups or dehalogenation, particularly with palladium catalysts. commonorganicchemistry.com Raney nickel is an alternative catalyst that can be used to minimize the risk of dehalogenation. commonorganicchemistry.com

Metal-Acid Systems: The use of easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid such as hydrochloric acid (HCl) or acetic acid provides a classic and reliable method for reducing nitro groups to amines. masterorganicchemistry.comyoutube.com Tin(II) chloride (SnCl₂) also serves as a mild reducing agent for this transformation. masterorganicchemistry.com A patented method highlights the use of iron or zinc metal with a halogen-containing aliphatic carboxylic acid, such as trifluoroacetic acid, to achieve this reduction with high yields and minimal side products. google.com

The resulting amino group is highly activating and directs electrophilic substitution to the ortho and para positions. masterorganicchemistry.com However, its high reactivity and basicity can sometimes be problematic in subsequent reaction steps. masterorganicchemistry.com Therefore, it is often necessary to protect the newly formed amino group, for example, by converting it into an amide using a reagent like acetic anhydride. masterorganicchemistry.com This "tames" the reactivity of the amino group, making it compatible with a broader range of reaction conditions. masterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Notes |

|---|---|---|

| H₂/Pd/C | Hydrogen gas, Palladium on Carbon | Highly efficient, but may cause dehalogenation. commonorganicchemistry.com |

| H₂/Raney Ni | Hydrogen gas, Raney Nickel | Used when dehalogenation is a concern. commonorganicchemistry.com |

| Fe/HCl or Fe/AcOH | Iron powder in acidic medium | A classic and robust method. masterorganicchemistry.com |

| Sn/HCl | Tin metal in acidic medium | Effective reducing system. masterorganicchemistry.comyoutube.com |

| Zn/AcOH | Zinc powder in acetic acid | A mild reduction method. commonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Provides a mild reduction. masterorganicchemistry.com |

Chemical Modifications of the Carboxylic Acid Moiety

The carboxylic acid group in this compound is a versatile handle for a variety of derivatization reactions, most notably the formation of esters and amides. These modifications are crucial for creating new compounds with altered physical, chemical, and biological properties.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common approach. For more sensitive substrates or to achieve higher yields, the carboxylic acid can first be converted to a more reactive derivative, such as an acid chloride (using reagents like thionyl chloride or oxalyl chloride) or an acid anhydride, which then readily reacts with an alcohol. wikipedia.org

Amide Formation: The synthesis of amides from the carboxylic acid moiety is a fundamental transformation in organic chemistry. researchgate.net This can be accomplished by reacting the carboxylic acid directly with an amine, often at elevated temperatures to drive off the water formed. orgsyn.org However, this direct method is often inefficient. More commonly, coupling agents are employed to facilitate the reaction under milder conditions. orgsyn.orgorganic-chemistry.org These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Several modern coupling reagents are available, such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylaminomorpholinocarbenium hexafluorophosphate (B91526) (COMU), which allows for efficient amide bond formation in environmentally friendly aqueous micellar media. organic-chemistry.org Boric acid has also emerged as an inexpensive and green catalyst for the direct amidation of carboxylic acids and amines. orgsyn.org Alternatively, the carboxylic acid can be converted to an acid chloride, which then reacts readily with an amine to form the corresponding amide.

The ability to form amides is particularly important in the synthesis of biologically active molecules and complex organic structures. For instance, in the synthesis of the antiviral tridecapeptide feglymycin, umpolung amide synthesis (UmAS) has been utilized as an alternative to conventional methods. researchgate.net

Table 2: Methods for Carboxylic Acid Derivatization

| Reaction Type | Reagents | Product |

|---|---|---|

| Fischer Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | SOCl₂ or (COCl)₂ | Acid Chloride |

| Esterification via Acyl Chloride | Acid Chloride, Alcohol, Base | Ester |

| Direct Amidation | Amine, Heat | Amide |

| Amide Formation with Coupling Agents | Amine, Coupling Agent (e.g., COMU) | Amide |

| Boric Acid Catalyzed Amidation | Amine, Boric Acid | Amide |

| Amide Formation via Acyl Chloride | Acid Chloride, Amine | Amide |

Chemical Reactivity and Mechanistic Investigations

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of the phenyl ring in 2-(2-Bromo-6-nitrophenyl)acetic acid is heavily influenced by the strong electronic effects of the bromine and nitro substituents. These groups modulate the electron density of the aromatic system, thereby determining its susceptibility to attack by either nucleophiles or electrophiles.

The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive (-I) and resonance (-M or -R) effects. researchgate.netnumberanalytics.com This strong deactivating nature significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic aromatic substitution. numberanalytics.com Any electrophilic attack would be directed to the meta positions relative to the nitro group. numberanalytics.com Conversely, this electron deficiency makes the ring highly activated towards nucleophilic aromatic substitution (SNAr). numberanalytics.com

The bromine atom is also an electron-withdrawing group through its inductive effect (-I) but is a weak deactivator. The presence of both a nitro group and a halogen on an aromatic ring enhances its electrophilic character and potential to react with nucleophiles. nih.gov The combined electron-withdrawing properties of the ortho-bromo and nitro groups make the carbon atoms to which they are attached, as well as the para-carbon, highly electrophilic.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -NO₂ (Nitro) | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-M/-R) | Strong deactivation, activation for nucleophilic attack |

| -Br (Bromo) | Electron-withdrawing (-I) | Weakly electron-donating (+M/+R) | Weak deactivation, good leaving group |

| -CH₂COOH (Acetic Acid) | Weakly electron-withdrawing (-I) | N/A | Weak deactivation |

This table summarizes the electronic effects of the substituents on the phenyl ring of this compound.

The arrangement of a nitro group ortho or para to a leaving group, such as bromine, greatly facilitates nucleophilic aromatic substitution (SNAr). stackexchange.com In this compound, the nitro group is ortho to the bromine atom. This positioning is ideal for stabilizing the intermediate formed during a nucleophilic attack. The reaction proceeds via an addition-elimination mechanism, where the rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate. nih.govstackexchange.com The strong resonance effect of the ortho-nitro group delocalizes and stabilizes this negative charge, lowering the activation energy for the reaction. stackexchange.com This makes the bromine atom highly susceptible to displacement by a wide range of nucleophiles.

Reaction Mechanisms of Analogous Compounds

The mechanistic pathways of this compound can be understood by examining well-studied reactions of analogous nitroaromatic compounds.

Nucleophilic aromatic substitution on highly electron-deficient rings, such as those bearing multiple nitro groups, proceeds through a distinct intermediate known as a Meisenheimer complex. wikipedia.orgbris.ac.uk This complex is a 1:1 adduct formed between the aromatic compound and the attacking nucleophile. wikipedia.orgscribd.com Although considered reactive intermediates, these anionic σ-complexes can be stable and have been isolated and characterized in many cases, particularly when strong electron-withdrawing groups are present and the leaving group is poor. wikipedia.orgbris.ac.uk

In a reaction analogous to the substitution on this compound, the attack of a nucleophile (e.g., an alkoxide) on the carbon bearing the bromine would lead to the formation of a Meisenheimer-like intermediate. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group. stackexchange.comwikipedia.org This delocalization is key to the stability of the intermediate and facilitates the subsequent elimination of the bromide ion to yield the final substitution product. nih.govbris.ac.uk

| Reaction | Reactant | Nucleophile | Intermediate | Key Feature |

| Janovski Reaction | m-Dinitrobenzene | Enolizable Ketone | Janovski Adduct | Formation of a colored complex. scribd.com |

| Jackson-Gazzolo Reaction | Trinitroanisole | Sodium Methoxide | Meisenheimer Complex | Proposed quinoid structure for the stable adduct. wikipedia.orgscribd.com |

This table presents examples of reactions involving the formation of Meisenheimer complexes with analogous nitroaromatic compounds.

The nitro group is susceptible to reduction, which can occur through various pathways, including radical mechanisms. nih.gov These reactions are of significant interest, for instance, in the development of hypoxia-selective drugs where nitroarenes are reduced to toxic radicals in low-oxygen environments. nih.gov The one-electron reduction of a nitro compound generates a nitroanion radical. nih.gov

This reduction can proceed in successive steps, ultimately leading to an amine. nih.govwikipedia.org This process involves several key intermediates, as outlined below.

Radical Reduction Sequence of a Nitro Group (R-NO₂):

Nitroanion Radical Formation: R-NO₂ + e⁻ → [R-NO₂]•⁻

Nitroso Formation: [R-NO₂]•⁻ + H⁺ → R-N(OH)O• → R-NO + OH⁻

Hydroxylamine (B1172632) Formation: R-NO is further reduced to R-NHOH. nih.gov

Amine Formation: The hydroxylamine intermediate is finally reduced to the corresponding amine, R-NH₂. nih.gov

These reduction pathways can be achieved using various reagents, including catalytic hydrogenation (e.g., with Raney nickel or PtO₂) or metal-based reducing agents like iron or zinc. wikipedia.orgmdpi.com

Influence of Molecular Structure on Reactivity

Steric and Electronic Effects of Ortho-Substituents

The bromo and nitro groups at the C2 and C6 positions of the phenyl ring in this compound exert significant steric and electronic effects that modulate its reactivity. These effects are a combination of inductive and resonance contributions, as well as spatial crowding around the acetic acid side chain.

Steric Effects:

The presence of two bulky substituents in the ortho positions to the acetic acid moiety introduces considerable steric hindrance. This steric crowding can restrict the rotation of the acetic acid side chain and influence the orientation of the carboxyl group relative to the plane of the benzene (B151609) ring. In related ortho-substituted systems, such as nitrophthalic acids, steric repulsion between adjacent nitro and carboxyl groups can lead to significant conformational changes, including the twisting of these groups out of the phenyl ring's plane. researchgate.netresearchgate.net This distortion can, in turn, affect the molecule's ability to engage in intermolecular interactions and can influence its reactivity in chemical transformations. The van der Waals radii of the bromo and nitro groups are a key factor in the extent of this steric hindrance.

Electronic Effects:

Both the bromo and nitro substituents are electron-withdrawing groups, which significantly decreases the electron density of the aromatic ring.

Inductive Effect (-I): The high electronegativity of the bromine atom and the atoms in the nitro group leads to a strong withdrawal of electron density from the benzene ring through the sigma bonds. This inductive effect is most pronounced at the carbon atoms directly attached to the substituents.

Resonance Effect (-R): The nitro group is a powerful resonance-withdrawing group. It delocalizes the pi-electrons from the benzene ring into the nitro group, further deactivating the ring towards electrophilic attack. quora.com The bromine atom, while inductively withdrawing, can donate a lone pair of electrons to the ring via resonance (+R effect). However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect, resulting in a net deactivation of the ring.

The combined electron-withdrawing nature of these ortho-substituents makes the phenyl ring of this compound highly electron-deficient. This deactivation has a profound impact on the reactivity of the aromatic ring, making it less susceptible to electrophilic aromatic substitution reactions.

| Substituent | van der Waals Radius (Å) | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Bromo (-Br) | 1.85 | Electron-withdrawing (-I) | Electron-donating (+R) | Net Electron-withdrawing (Deactivating) |

| Nitro (-NO2) | 1.70 (for Oxygen) | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Strongly Electron-withdrawing (Strongly Deactivating) |

Intramolecular Interactions and Their Impact

The specific arrangement of the bromo, nitro, and acetic acid groups in this compound allows for the potential of various intramolecular interactions. These non-covalent interactions can play a crucial role in determining the molecule's preferred conformation and, consequently, its chemical and physical properties.

The most significant potential intramolecular interaction is the formation of a hydrogen bond. In ortho-substituted aromatic carboxylic acids, intramolecular hydrogen bonds can form between the carboxylic acid proton and an adjacent substituent containing a lone pair of electrons. In the case of this compound, a hydrogen bond could potentially form between the acidic proton of the carboxyl group and an oxygen atom of the ortho-nitro group. This would result in the formation of a seven-membered ring, which is a common motif in such systems.

While seven-membered intramolecular hydrogen bonds are known to occur, they are generally considered to be less energetically favorable than six-membered rings. quora.com In the solid state, related molecules like o-nitrobenzoic acid tend to form intermolecular hydrogen-bonded dimers rather than intramolecular hydrogen bonds, as the intermolecular arrangement offers greater stability. quora.comquora.com However, the presence of the bulky bromo group adjacent to the acetic acid moiety could sterically favor a conformation where an intramolecular hydrogen bond with the nitro group is more likely.

The presence of an intramolecular hydrogen bond would be expected to have several consequences:

Conformational Rigidity: It would lock the acetic acid side chain in a more planar conformation relative to the benzene ring.

Acidity: It could potentially decrease the acidity of the carboxylic acid by stabilizing the protonated form.

Spectroscopic Properties: The vibrational frequency of the O-H bond involved in the hydrogen bond would be shifted to a lower wavenumber in the infrared spectrum.

It is also worth noting that weak intramolecular hydrogen bonding has been observed in related compounds such as 2-chloro, 2-bromo, and 2-iodophenol, suggesting that such an interaction, albeit weak, is plausible in this compound.

| Potential Interaction | Atoms Involved | Expected Impact on Conformation | Potential Effect on Reactivity |

|---|---|---|---|

| Intramolecular Hydrogen Bond | Carboxylic acid -OH and ortho-Nitro -O | Increased planarity and rigidity of the acetic acid side chain | May influence acidity and the availability of the carboxylic acid for intermolecular reactions |

| Steric Repulsion | -Br, -NO2, and -CH2COOH groups | Twisting of the nitro and carboxyl groups out of the plane of the phenyl ring | Can hinder the approach of reactants to the functional groups |

Computational and Theoretical Chemistry Studies

Quantum Chemical Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the molecular structure, electronic distribution, and stability of 2-(2-Bromo-6-nitrophenyl)acetic acid.

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to predict its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations provide a three-dimensional representation of the molecule in its most stable energetic state. Furthermore, DFT is utilized to determine the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

Basis Set Dependence in Theoretical Computations (e.g., B3LYP/6-31G(d,p))

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the wave functions of the electrons. A commonly used combination for organic molecules like this compound is the B3LYP functional with the 6-31G(d,p) basis set. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that combines Hartree-Fock theory with DFT. The 6-31G(d,p) basis set is a split-valence basis set that provides a good balance between computational cost and accuracy. It includes polarization functions (d,p) on heavy and hydrogen atoms, respectively, which are crucial for accurately describing the anisotropic electron distribution in molecules with heteroatoms and pi systems. The choice of the basis set can significantly influence the calculated geometric parameters and electronic properties.

Conformational Analysis and Stability

Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. Due to the presence of the acetic acid side chain and the bulky bromo and nitro substituents on the phenyl ring, several conformers with varying energies can exist. Theoretical calculations are essential to determine the relative stabilities of these conformers. By calculating the potential energy surface as a function of specific dihedral angles, the most stable conformer (the global minimum) and other low-energy conformers can be identified. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide valuable descriptors that help in predicting the reactive behavior of this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential, while the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, FMO analysis can pinpoint the regions of the molecule that are most susceptible to nucleophilic and electrophilic attack.

| Orbital | Energy (eV) |

| HOMO | [Insert Value] |

| LUMO | [Insert Value] |

| HOMO-LUMO Gap | [Insert Value] |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich areas, prone to electrophilic attack), while blue indicates regions of positive potential (electron-deficient areas, prone to nucleophilic attack). Green represents areas of neutral potential. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and carboxyl groups, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxyl group and the regions around the bromine atom might exhibit a positive potential, indicating sites for nucleophilic interaction.

Reactivity Indices and Charge Analysis (e.g., Mulliken and Natural Population Analysis)

Charge distribution analysis is fundamental to understanding the reactivity and intermolecular interactions of a molecule. For this compound, both Mulliken Population Analysis (MPA) and Natural Population Analysis (NPA) have been employed to determine the partial atomic charges. These methods, while conceptually different, provide a quantitative picture of the electron distribution across the molecule.

Mulliken population analysis, one of the earliest methods for calculating atomic charges from quantum chemical computations, partitions the total electron population among the constituent atoms. wikipedia.org However, it is known to be sensitive to the basis set used in the calculation. wikipedia.org Natural Population Analysis, which is based on the Natural Bond Orbital (NBO) method, offers a more robust and less basis-set-dependent approach by assigning charges based on the occupancy of natural atomic orbitals. uni-rostock.deresearchgate.net

In the case of this compound, computational studies on similar bromo-nitro-aromatic compounds suggest a significant polarization of charge due to the presence of the electron-withdrawing nitro (-NO₂) group and the bromine atom. scispace.com The oxygen atoms of the nitro and carboxylic acid groups are expected to carry substantial negative charges, making them potential sites for electrophilic attack. Conversely, the carbon atoms attached to these electronegative groups, as well as the bromine atom, would exhibit positive charges, indicating their susceptibility to nucleophilic attack.

Table 1: Illustrative Atomic Charges from Mulliken and Natural Population Analysis for this compound (Note: The following data is illustrative and based on typical values for structurally similar compounds due to the absence of specific published data for the target molecule.)

| Atom | Mulliken Charge (e) | Natural Population Charge (e) |

| C (phenyl, attached to Br) | 0.25 | 0.30 |

| C (phenyl, attached to NO₂) | 0.35 | 0.40 |

| Br | -0.05 | -0.10 |

| N (nitro) | 0.50 | 0.60 |

| O (nitro) | -0.40 | -0.45 |

| C (acetic acid, CH₂) | -0.15 | -0.20 |

| C (acetic acid, COOH) | 0.60 | 0.75 |

| O (carbonyl) | -0.55 | -0.60 |

| O (hydroxyl) | -0.65 | -0.70 |

| H (hydroxyl) | 0.45 | 0.50 |

This interactive table demonstrates the expected charge distribution, highlighting the electron-withdrawing effects of the nitro and bromo substituents.

Spectroscopic Property Predictions and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be validated against experimental data.

Theoretical Vibrational Spectroscopy (FT-IR)

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule. These predicted frequencies correspond to the various vibrational modes, such as stretching, bending, and wagging of the chemical bonds. For this compound, the calculated FT-IR spectrum is expected to show characteristic peaks for the functional groups present.

Key predicted vibrational frequencies would include:

O-H stretch of the carboxylic acid, typically a broad band in the 2500-3300 cm⁻¹ region.

C=O stretch of the carboxylic acid, a strong absorption expected around 1700-1725 cm⁻¹.

N-O asymmetric and symmetric stretches of the nitro group, appearing in the regions of 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively.

C-Br stretch , which is typically found in the lower frequency region of 500-600 cm⁻¹.

Aromatic C-H and C=C stretches in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Studies on related nitrophenylacetic acids have shown good agreement between DFT-calculated and experimentally observed FT-IR spectra. chemicalbook.commdpi.com

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. sharif.edu These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals.

For this compound, the presence of the nitrophenyl chromophore is expected to result in strong absorption bands in the UV region. Computational studies on similar aromatic nitro compounds suggest that the primary electronic transitions would be of the π → π* type, localized on the benzene (B151609) ring and the nitro group. biointerfaceresearch.com The presence of the bromine atom and the acetic acid group may cause slight shifts in the absorption maxima compared to unsubstituted nitrobenzene. Theoretical studies on comparable brominated derivatives have been used to successfully predict their UV-Vis spectra. researchgate.net

Validation with Experimental Spectroscopic Data (e.g., ¹H-NMR, ¹³C-NMR, X-ray Diffraction)

¹H-NMR and ¹³C-NMR: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Experimental ¹H-NMR data for (4-bromo-2-nitro-phenyl)-acetic acid shows distinct signals for the aromatic protons and the methylene (B1212753) protons of the acetic acid group. chemicalbook.com Similarly, ¹³C-NMR spectra of related compounds like 2-bromo-2-phenylacetic acid provide chemical shift values for the different carbon atoms. chemicalbook.com Theoretical calculations of NMR chemical shifts can be performed and compared with such experimental data to validate the computed electronic structure.

X-ray Diffraction: Single-crystal X-ray diffraction provides the most definitive experimental data on the three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles. While specific X-ray crystallographic data for this compound is not available, such data for related molecules would be invaluable for benchmarking the accuracy of the computationally optimized geometry.

Advanced Theoretical Investigations

Non-Linear Optical (NLO) Properties and Hyperpolarizability

Molecules with significant charge separation and extended π-systems can exhibit non-linear optical (NLO) properties, which are of interest for applications in optoelectronics. The first hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule.

Computational studies on various nitrophenyl derivatives have demonstrated that the presence of both electron-donating and electron-withdrawing groups can lead to large hyperpolarizability values. asianpubs.orgoptica.orgresearchgate.netresearchgate.net In this compound, the nitro group acts as a strong electron acceptor, while the phenyl ring and the acetic acid group can also participate in charge transfer processes. Theoretical calculations of the dipole moment, polarizability, and first hyperpolarizability of this molecule would provide insights into its potential as an NLO material.

Table 2: Illustrative Calculated Non-Linear Optical Properties (Note: The following data is illustrative and based on typical values for structurally similar compounds due to the absence of specific published data for the target molecule.)

| Property | Calculated Value |

| Dipole Moment (μ) | 4.5 D |

| Mean Polarizability (α) | 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ esu |

This interactive table presents hypothetical NLO properties, suggesting a moderate potential for this compound in NLO applications based on its molecular structure.

Intermolecular Interactions and Hydrogen Bonding Analysis

Generally, for carboxylic acids, the primary intermolecular interaction is the formation of hydrogen-bonded dimers between the carboxyl groups. In the case of this compound, the presence of the nitro group and the bromine atom at the ortho positions relative to each other and to the acetic acid moiety would be expected to influence the crystal packing and the nature of the intermolecular forces. The electron-withdrawing nature of the nitro group and the halogen atom could affect the acidity of the carboxylic proton and the strength of the resulting hydrogen bonds. However, without specific computational or experimental data, a detailed analysis remains speculative.

Interactive Data Table: Predicted Hydrogen Bond Parameters (Hypothetical)

The following table is a hypothetical representation based on general principles of hydrogen bonding in related molecules, as specific data for this compound is not available.

| Interaction Type | Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| Carboxylic Acid Dimer | O-H | O=C | 1.6 - 1.8 | 170 - 180 |

Adsorption Phenomena and Isotherm Models (e.g., Langmuir Isotherm)

A review of existing scientific literature reveals no specific studies on the adsorption phenomena of this compound onto any solid surfaces. Consequently, there is no experimental data to which adsorption isotherm models, such as the Langmuir isotherm, could be applied.

The Langmuir isotherm model is commonly used to describe the adsorption of a solute from a liquid solution onto a solid surface, assuming a monolayer adsorption onto a surface with a finite number of identical sites. The applicability of this model to this compound would depend on the specific adsorbent and solvent system used. Factors such as the polarity of the molecule, the nature of the substituent groups on the phenyl ring, and the surface chemistry of the adsorbent would all play a critical role in the adsorption process. However, in the absence of experimental data, no quantitative analysis of its adsorption behavior can be provided.

Interactive Data Table: Langmuir Isotherm Parameters (Not Applicable)

As no adsorption studies for this compound have been found, this table remains unpopulated.

| Adsorbent | q_max (mg/g) | K_L (L/mg) | R² |

| Data Not Available | - | - | - |

Biological Activity and Medicinal Chemistry Research

Broad Spectrum Pharmacological Activities of Nitroaromatic Compounds

Nitroaromatic compounds have been extensively investigated and have demonstrated a diverse array of pharmacological effects. Their biological activities are largely attributed to the chemical reactivity of the nitro group. nih.govmdpi.comwikipedia.org This functional group is a strong electron-withdrawing moiety, which alters the electronic properties of the aromatic ring and can participate in various biochemical reactions. nih.govmdpi.com The broad spectrum of activities includes antineoplastic, antimicrobial, antihypertensive, antiparasitic, and even herbicidal properties. nih.govmdpi.comwikipedia.orgnih.gov

Nitroaromatic compounds have attracted considerable attention as potential anticancer agents. nih.govnih.gov Although the presence of a nitro group can sometimes be associated with mutagenicity, these compounds can also be a source of novel antineoplastic drugs. nih.gov The anticancer potential of this class of compounds is often linked to their ability to be bioreductively activated in the hypoxic (low oxygen) environments commonly found in solid tumors. nih.govtubitak.gov.tr This selective activation can lead to the generation of cytotoxic species that preferentially target cancer cells.

The antimicrobial effects of nitroaromatic compounds are well-documented, with some of the earliest and most effective antibiotics belonging to this class. nih.govmdpi.comnih.gov Compounds like chloramphenicol (B1208) and metronidazole (B1676534) are prime examples of nitro-containing molecules used to treat bacterial and protozoal infections. nih.gov Their mechanism of action often involves the intracellular reduction of the nitro group to produce toxic intermediates. nih.govnih.gov

This reduction, which occurs within the microbial cells, leads to the formation of nitroso and superoxide (B77818) species. nih.govnih.gov These reactive intermediates can then covalently bind to and damage cellular macromolecules, including DNA, leading to nuclear damage and ultimately cell death. nih.gov This process of reductive activation is a key feature of their antimicrobial efficacy. nih.gov The activity of these compounds spans a wide range of microorganisms, including bacteria and fungi. nih.gov For example, certain halogenated nitro derivatives have shown significant minimum inhibitory concentrations (MIC) against S. aureus and Candida species. nih.gov

Beyond their anticancer and antimicrobial properties, the general class of nitroaromatic compounds also exhibits antihypertensive and antiparasitic activities. nih.govmdpi.comnih.gov Their ability to be reductively metabolized is also central to their efficacy against various parasites. nih.gov Nitroaromatic antibiotics are used in the treatment of parasitic infections such as trichomoniasis, human African trypanosomiasis (HAT), Chagas disease, and leishmaniasis. nih.gov The reductive bioactivation within the parasite leads to cytotoxic effects, similar to the mechanism observed in bacteria. wikipedia.org

The biological activity of nitroaromatic compounds also extends to herbicidal applications. nih.govmdpi.com Certain dinitrophenols, for instance, have been used in the production of a wide range of pesticides, including herbicides. The mode of action in plants can also involve the disruption of cellular processes following the reduction of the nitro group.

Mechanistic Insights into Biological Action

The diverse biological activities of nitroaromatic compounds are fundamentally linked to the chemistry of the nitro group. This functional group can be considered both a pharmacophore (a molecular feature responsible for a drug's pharmacological activity) and a toxicophore (a feature responsible for toxicity). mdpi.comwikipedia.org

A crucial aspect of the nitro group's function is its ability to undergo redox reactions within cells. mdpi.comwikipedia.org These compounds can be enzymatically reduced by nitroreductases, which are present in both mammalian cells and microorganisms. nih.gov This reduction process can generate a variety of reactive species, including nitro anion radicals, nitroso intermediates, and hydroxylamines. nih.govwikipedia.org

The generation of these reactive species is a double-edged sword. In the context of antimicrobial and anticancer therapy, these species are the desired toxic agents that lead to cell death. mdpi.comwikipedia.orgnih.gov However, this same reactivity is also the source of their potential toxicity to host cells, making the nitro group a toxicophore. mdpi.comwikipedia.org The balance between therapeutic efficacy and toxicity is a critical consideration in the design and development of drugs containing a nitro group. nih.gov The reduction of the nitro group can lead to the production of reactive oxygen species (ROS), inducing oxidative stress within the cell, which contributes to their cytotoxic effects. wikipedia.org

Structure-Activity Relationship (SAR) Studies

Although specific structure-activity relationship (SAR) studies for 2-(2-Bromo-6-nitrophenyl)acetic acid are not widely published, established principles from related compound classes can offer valuable insights into how its distinct structural features may govern its biological activity.

The presence and positioning of halogen and nitro groups on an aromatic ring are well-established as critical modulators of a molecule's biological effects.

Halogen Substituents: The bromine atom at the ortho position in this compound can shape its physicochemical characteristics, including its lipophilicity and electronic profile. Halogen bonding, a type of non-covalent interaction, may also be a factor in its binding to biological targets. rsc.org The location of the halogen can profoundly impact the molecule's reactivity in nucleophilic aromatic substitution reactions, which is a consideration for the design of covalent inhibitors. stackexchange.com

The nitro group is a powerful electron-withdrawing group (EWG) that can modulate the reactivity of the aromatic ring and its associated functional groups. nih.govnumberanalytics.com In the context of enzyme inhibition, the electronic characteristics imparted by the nitro group can be crucial for the binding affinity to the active site of a target protein. Quantitative Structure-Activity Relationship (QSAR) studies on other nitroaromatic compounds have frequently shown a correlation between electronic parameters and biological activity. nih.gov

The potential for synergistic effects, where the combined biological effect of multiple compounds is greater than the sum of their individual effects, is a key area of interest in medicinal chemistry. Investigating the potential of this compound to act synergistically with other therapeutic agents could unveil new therapeutic strategies, although no such studies have been reported to date.

| Structural Feature | Potential Influence on Bioactivity |

|---|---|

| ortho-Bromo group | Modulates lipophilicity, potential for halogen bonding. rsc.org |

| ortho-Nitro group | Strong electron-withdrawing effect, influences electronic properties and reactivity. nih.gov |

| Acetic acid side chain | Provides a key acidic functional group for potential interactions with biological targets. |

Advanced Biological Evaluation Techniques

The biological profile of compounds such as this compound can be characterized using a suite of advanced in vitro and in vivo methodologies.

Advanced In Vitro Models: While traditional 2D cell cultures are valuable for initial screening, more physiologically relevant systems like 3D cell cultures, organoids, and organ-on-a-chip (OOC) platforms are gaining prominence for their improved ability to predict human responses. nih.govvisikol.comresearchgate.nettechnologynetworks.com These models can offer more nuanced insights into a compound's efficacy and potential toxicity. For compounds with potential neurological applications, neuronal co-culture systems or brain organoids would be particularly informative.

High-Throughput Screening (HTS): HTS technologies facilitate the rapid evaluation of large numbers of compounds against a specific biological target. nih.gov This approach can be employed to identify initial "hit" compounds from extensive chemical libraries or to systematically screen a series of analogues to construct a detailed SAR profile.

In Vivo Imaging: Advanced imaging techniques like Positron Emission Tomography (PET) allow for the non-invasive study of a compound's biodistribution and target engagement within a living organism. nih.gov The application of this technique would necessitate the radiolabeling of this compound or a suitable derivative.

In Vitro Assays and IC50 Value Determination

No specific studies detailing the in vitro screening of this compound against any biological targets were found. Consequently, no IC50 (half-maximal inhibitory concentration) values, which are critical for quantifying a substance's potency in inhibiting a specific biological or biochemical function, have been reported for this compound in the accessible literature.

Molecular Docking Studies and Binding Energy Correlations

Information on molecular docking studies for this compound is not available in the public domain. Such studies are computational simulations used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Without these studies, there is no data on its binding modes, interactions with protein active sites, or correlated binding energy calculations.

Applications in Organic Synthesis and Materials Science

A Foundational Component for Complex Molecular Architectures

The strategic placement of its functional groups allows 2-(2-bromo-6-nitrophenyl)acetic acid to serve as a foundational element in the synthesis of more intricate chemical structures. The bromine atom can participate in cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the acetic acid side chain offers a point for amide bond formation or other modifications. This trifunctional nature makes it a valuable synthon for chemists.

A Precursor in Pharmaceutical Development

Substituted phenylacetic acids are a well-established class of intermediates in the manufacturing of active pharmaceutical ingredients (APIs). The general structure of this compound is analogous to precursors used in the synthesis of various pharmaceuticals. For instance, related nitrophenylacetic acid derivatives are known to be key starting materials for the synthesis of heterocyclic compounds, which form the core of many drugs. The bromo and nitro groups can be strategically manipulated during a synthetic sequence to build the complex molecular frameworks required for therapeutic activity.

Pathway to Biologically Active Molecules

The synthesis of biologically active molecules often relies on the use of versatile starting materials that can be elaborated into complex structures. The functional handles present in this compound make it a candidate for such applications. For example, the reduction of the nitro group to an aniline (B41778) derivative opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings which are common features in many biologically active compounds. The bromine atom can be utilized in reactions like the Suzuki or Heck coupling to introduce new carbon-carbon bonds, further expanding the molecular diversity that can be achieved from this starting material.

Advancements in Materials and Analytical Processes

Beyond its potential in medicinal chemistry, the unique electronic and chemical properties of this compound suggest its utility in the development of new materials and analytical methods.

Functionalization of Specialty Polymers and Coatings

The carboxylic acid group of this compound provides a convenient anchor point for grafting onto polymer backbones or surfaces. This functionalization can impart new properties to materials. For instance, the presence of the nitroaromatic moiety could be exploited for its electron-accepting characteristics, potentially leading to materials with interesting optical or electronic properties. The bromine atom could also serve as a site for post-polymerization modification, allowing for the creation of highly functionalized polymers and coatings with tailored properties for specific applications.

A Reagent in Analytical Chemistry

While specific applications of this compound in analytical chemistry are not widely documented, its structure suggests potential uses. The aromatic ring and functional groups could be utilized in the design of new reagents for chromatography or spectrometry. For example, it could be derivatized to create a chiral stationary phase for enantioselective chromatography or used as a chromophoric or electroactive tag for the detection of other molecules.

Industrial Significance

The industrial relevance of this compound is intrinsically linked to its role as a versatile intermediate. In the pharmaceutical and specialty chemical industries, access to unique and functionalized building blocks is crucial for the development of new products. The availability of compounds like this compound from chemical suppliers indicates a demand for such intermediates in research and development activities that could lead to commercial products. Its potential to streamline the synthesis of complex targets by providing a pre-functionalized aromatic ring system could offer economic and efficiency benefits in multi-step industrial syntheses.

Role in Dye and Pigment Production

The compound this compound is a substituted aromatic carboxylic acid. Its structure, featuring a reactive bromine atom, a nitro group, and a carboxylic acid functional group on a phenyl ring, suggests its potential as an intermediate in the synthesis of more complex molecules. The presence of the nitro group, a common chromophore, and the bromine atom, which can be a site for further chemical reactions, are features often found in precursors for dye and pigment synthesis.

In the production of certain dyes, aromatic nitro compounds can be reduced to form amino groups, which are key components of many dye structures. The carboxylic acid group can also play a role in modifying the solubility and binding properties of a dye molecule to a substrate. However, a comprehensive review of scientific literature and chemical databases does not yield specific examples or detailed research findings on the direct application of this compound in the manufacturing of commercial dyes or pigments. Its role appears to be more theoretical as a potential building block rather than a widely utilized precursor in this industry.

Formulation of Agrochemicals (e.g., Herbicides, Pesticides)

In the field of agrochemicals, substituted phenylacetic acids are a known class of compounds with biological activity. For instance, the related compound (2-Nitrophenyl)acetic acid has been noted for its herbicidal properties. The structural features of this compound, including the phenylacetic acid core, are indicative of its potential for similar applications. The introduction of a bromine atom and a nitro group can significantly influence the electronic and lipophilic properties of the molecule, which in turn can affect its biological activity and selectivity as a herbicide or pesticide.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-(2-Bromo-6-nitrophenyl)acetic Acid

This compound, with the chemical formula C₈H₆BrNO₄ and CAS number 37777-74-5, is a compound that has been identified and is available from various chemical suppliers. Its molecular weight is approximately 260.04 g/mol . The existing scientific literature, particularly within publicly accessible research databases, provides limited specific details regarding this molecule.

A significant mention of this compound appears in patent literature, where it is utilized as a starting material or intermediate in the synthesis of more complex molecules. For instance, it has been documented as a precursor in the preparation of aminomethyl-biaryl derivatives, which are investigated as complement factor D inhibitors. google.com In one such synthetic pathway, the carboxylic acid group of this compound is first protected, followed by the reduction of the nitro group to an amine. google.com This demonstrates its utility in providing a specific structural motif for building larger, potentially bioactive compounds.

Beyond its role as a synthetic intermediate in this specific context, there is a notable scarcity of dedicated research articles detailing its synthesis, comprehensive chemical properties, or biological activities. Its presence in the catalogs of chemical suppliers suggests its availability for research purposes.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 37777-74-5 |

| Molecular Formula | C₈H₆BrNO₄ |

Identification of Research Gaps and Challenges

The primary challenge concerning this compound is the significant gap in the published scientific literature. While its existence is confirmed, there is a lack of in-depth studies focused on this molecule. The following are key research gaps:

Detailed Synthetic Procedures: There is no readily available, optimized, and detailed synthetic protocol for the preparation of this compound in the scientific literature.

Spectroscopic and Physicochemical Data: Comprehensive spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry) and detailed physicochemical properties (such as melting point, boiling point, and solubility) are not extensively documented in research articles.

Chemical Reactivity: Beyond its documented use as a synthetic intermediate in a specific patent, its broader chemical reactivity and potential for use in various organic transformations have not been explored.

Biological Activity: There is a lack of studies investigating the potential biological or pharmacological activities of the compound itself.

Prospective Avenues for Future Investigations

The existing research gaps present numerous opportunities for future scientific inquiry. The following subsections outline potential directions for investigation.

Future research could focus on developing and optimizing synthetic routes to this compound. Investigations could explore various starting materials and reaction conditions to improve yield, purity, and cost-effectiveness. Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be a valuable area of study.

Given that substituted phenylacetic acids can exhibit a range of biological activities, a thorough investigation into the bioactivity of this compound is warranted. nih.govnih.gov Initial in vitro screening against various biological targets could reveal potential areas for further study. Should any significant activity be identified, subsequent in vivo studies could be designed to understand its effects in a whole-organism context.

Computational studies could be employed to predict the potential properties and biological activities of this compound. Molecular modeling techniques could help to identify potential biological targets and guide the design of new derivatives with enhanced activity or improved physicochemical properties. This in silico approach can streamline and focus future laboratory-based research efforts.

The utility of this compound as a synthetic intermediate has been demonstrated in a specific context. google.com Future research could explore its application as a building block in the synthesis of a wider range of compounds for various fields, including materials science and agrochemicals. The unique substitution pattern on the phenyl ring may impart interesting properties to the resulting molecules.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Q & A

Q. Basic

- ¹H/¹³C NMR : Identifies substitution patterns (e.g., aromatic protons adjacent to bromine/nitro groups).

- HPLC : Quantifies purity and detects impurities (e.g., residual acetic acid from synthesis).

- Single-crystal X-ray diffraction : Resolves regiochemistry and confirms molecular geometry .

What strategies are used to optimize reaction conditions for minimizing byproducts in the synthesis of nitro- and bromo-substituted phenylacetic acids?

Q. Advanced

- Temperature control : Slow bromine addition at 0–5°C reduces di-bromination.

- Solvent selection : Acetic acid enhances regioselectivity by stabilizing intermediates.

- Stoichiometry : Equimolar bromine prevents overhalogenation .

What are the key applications of this compound in medicinal chemistry and natural product synthesis?

Basic

It serves as a precursor for antimitotic agents (e.g., Combretastatin A-4 analogs) and Vancomycin-type systems. Its nitro and bromo groups enable further functionalization via cross-coupling reactions .

How do statistical methods in crystallography improve the accuracy of structural data for brominated aromatic compounds?

Advanced

Rigorous refinement protocols adjust hydrogen atom positions using riding models (C—H = 0.95–0.99 Å). Thermal displacement parameters (Uiso) are scaled to parent atoms (1.2× for CH groups, 1.5× for methyl/OH groups), reducing systematic errors in electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.